3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
Properties
Molecular Formula |
C28H27N3O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenylmethoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C28H27N3O2/c32-28(29-15-12-23-19-30-26-9-5-4-8-25(23)26)14-17-31-16-13-22-18-24(10-11-27(22)31)33-20-21-6-2-1-3-7-21/h1-11,13,16,18-19,30H,12,14-15,17,20H2,(H,29,32) |
InChI Key |
CTMVMVAJAQUAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the benzyloxy group and the propanamide side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis via DCC () is well-established, but scalability may require optimization for heterocyclic analogs.
- Therapeutic Potential: Structural parallels to NSAID derivatives () suggest anti-inflammatory applications, though in vitro studies are needed to confirm efficacy and selectivity.
- Structure-Activity Relationships (SAR) :
- Elongating the amide chain (propanamide vs. acetamide) may improve binding to larger active sites.
- Electron-withdrawing groups (e.g., chloro in ) could enhance metabolic stability compared to benzyloxy.
Biological Activity
3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound notable for its potential therapeutic applications. The compound features an indole framework with a benzyloxy substituent, which contributes to its unique biological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H27N3O2
- Molecular Weight : 437.5 g/mol
- IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenylmethoxyindol-1-yl)propanamide
The structure of this compound is characterized by the presence of both indole and benzyloxy groups, which may enhance its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide exhibits significant antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including drug-resistant strains. The mechanism is believed to involve the modulation of enzyme activity critical for bacterial survival.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 4 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been explored in various studies. It has shown promising results against different cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The exact mechanisms through which 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide exerts its biological effects are under investigation. Current hypotheses suggest that it may interact with specific receptors or enzymes, influencing cellular signaling pathways critical for microbial resistance and tumor growth inhibition.
Potential Interaction Targets
- Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptors : It could modulate receptor activities linked to cancer cell survival and proliferation.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound alongside analogs to understand structure-activity relationships better. For instance:
- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various indole derivatives against resistant bacterial strains, highlighting the superior performance of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide.
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound significantly reduced viability in cancer cell lines compared to standard chemotherapeutics, suggesting a potential role as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
